![molecular formula C17H17FN2O3S B2527006 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-27-4](/img/structure/B2527006.png)
4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. These studies reveal that certain modifications enhance the inhibitory activity of these compounds, with some showing IC50 values as low as 0.048 µM against A549 cells, indicating potent anticancer properties .
Synthesis of Atorvastatin
This compound serves as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. The efficient synthesis of this compound is crucial for the production of Atorvastatin on an industrial scale. Various synthetic routes have been developed that involve the reaction of this sulfonamide with other chemical entities under specific conditions to yield high purity products .
Environmental Considerations
Recent advancements in the synthesis of this compound focus on making the process more environmentally friendly and economically viable. Improved methods have been reported that reduce reaction times and increase yields while minimizing waste and impurities .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Derivatives showed IC50 values as low as 0.048 µM against A549 cells. |
Study 2 | Mechanism | Inhibition of tubulin polymerization; binding at colchicine site leads to apoptosis. |
Study 3 | Synthesis | Efficient routes for producing Atorvastatin intermediates using this compound. |
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by its molecular formula C_{16}H_{18}F_N_3O_2S and has a molecular weight of approximately 329.39 g/mol. The presence of a fluorine atom and a sulfonamide group suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating varying degrees of potency:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A549 (lung cancer) | 1.68 |
Compound B | MCF-7 (breast cancer) | 0.80 |
Compound C | HCT116 (colon cancer) | 0.45 |
In particular, studies indicated that certain derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, which is critical for preventing tumor growth .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : By accumulating cells in the G2/M phase, these compounds prevent mitotic progression.
- Targeting Specific Kinases : Some studies suggest that related compounds inhibit key kinases involved in cell signaling pathways that promote survival and proliferation in cancer cells .
Study 1: In Vitro Efficacy
A study conducted on various derivatives of sulfonamide compounds demonstrated that those with fluorinated aromatic rings had enhanced potency against lung cancer cell lines. The tested compound exhibited an IC50 value of 0.92 µM against A549 cells, indicating strong anticancer activity.
Study 2: In Vivo Models
In murine xenograft models using HCT116 cells, oral administration of the compound led to significant tumor reduction compared to controls. The study reported a dose-dependent relationship between compound administration and tumor size reduction, confirming its potential as an effective anticancer agent .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGZDCBKLKOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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